4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane
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Overview
Description
4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane is a chemical compound known for its unique structure and properties It is characterized by the presence of fluoro and dinitro groups attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane typically involves a sequence of nitration, fluorination, and difluoroamination reactions. The starting materials for the synthesis include dinitromethyl derivatives of triazoles, which undergo nitration with sulfuric and nitric acids, followed by fluorination with elemental fluorine, and finally difluoroamination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The presence of nitro groups makes it susceptible to oxidation reactions.
Reduction: Reduction of nitro groups can lead to the formation of amines.
Substitution: The fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane has several scientific research applications:
Materials Science: It is used in the design of high-energy materials due to its high density and thermal stability.
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane involves its interaction with molecular targets through its reactive nitro and fluoro groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The pathways involved include nucleophilic substitution and redox reactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(dinitro(fluoro)methyl)-5,5’-dinitro-2H,2’H-3,3’-bi(1,2,4-triazole): Similar in structure with dinitro and fluoro groups.
2,2’-Bis(trinitromethyl)-5,5’-dinitro-2H,2’H-3,3’-bi(1,2,4-triazole): Contains additional nitro groups, leading to higher energy content.
Uniqueness
4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane is unique due to its specific arrangement of fluoro and dinitro groups on a dioxolane ring, which imparts distinct chemical and physical properties. Its high density and thermal stability make it particularly valuable in the design of high-energy materials.
Properties
CAS No. |
106341-99-5 |
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Molecular Formula |
C5H4F2N4O10 |
Molecular Weight |
318.10 g/mol |
IUPAC Name |
4,5-bis[fluoro(dinitro)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C5H4F2N4O10/c6-4(8(12)13,9(14)15)2-3(21-1-20-2)5(7,10(16)17)11(18)19/h2-3H,1H2 |
InChI Key |
JZHYKCHXQPEUBO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(C(O1)C([N+](=O)[O-])([N+](=O)[O-])F)C([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
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